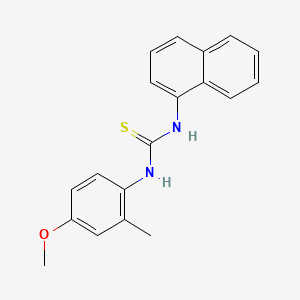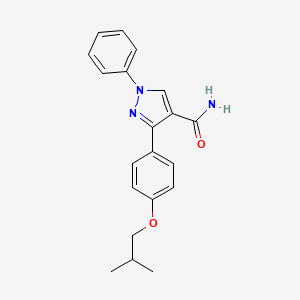
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, also known as MNAT, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MNAT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity by binding to the enzyme's catalytic domain. This binding results in a conformational change that prevents PKC from phosphorylating its substrate. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have antioxidant activity, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea is also relatively easy to synthesize, making it readily available for research. However, N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, including the development of more potent and selective inhibitors of PKC, the investigation of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as an anti-cancer agent in vivo, and the exploration of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand the full range of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's biochemical and physiological effects and to determine its safety and toxicity in vivo.
合成法
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been synthesized through various methods, including the reaction of 4-methoxy-2-methylaniline with 1-naphthylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 1-naphthylamine in the presence of a base. These methods have been optimized to obtain high yields of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea with purity suitable for scientific research.
科学的研究の応用
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been studied for its potential use in various scientific applications, including as an inhibitor of protein kinase C (PKC) and as an anti-cancer agent. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity in vitro, which could have implications for the treatment of diseases such as cancer and diabetes. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have anti-cancer activity in vitro and in vivo, making it a promising candidate for further research in this area.
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKPHRULDJZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)


![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)